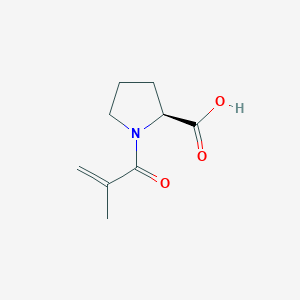

1-(2-Methylacryloyl)-L-proline

Overview

Description

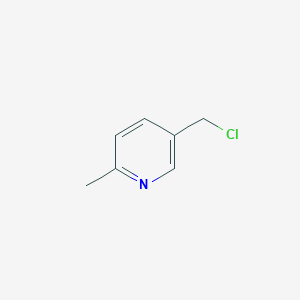

“2-Methylacryloyl” is related to methacryloyl chloride, which is the acid chloride of methacrylic acid used to manufacture polymers . “L-proline” is an amino acid that plays a key role in the structure and function of proteins.

Synthesis Analysis

Methacryloyl chloride can react with alcohols in the presence of triethyl amine in a tubular reactor, resulting in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times . This might provide some insights into the synthesis of “1-(2-Methylacryloyl)-L-proline”, but the exact synthesis process would depend on many factors.Chemical Reactions Analysis

The chemical reactions involving “1-(2-Methylacryloyl)-L-proline” would depend on its molecular structure and the conditions under which the reactions take place. Methacryloyl chloride is known to react with amines in a nucleophilic addition/elimination reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Methylacryloyl)-L-proline” would be determined by its molecular structure. Methacryloyl chloride, for example, is a highly flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage .Scientific Research Applications

Electrochemical Detection of Dopamine

N-methacryloyl-L-proline has been used in the creation of a molecularly imprinted polymer-based pencil graphite electrode (MIP PGE) sensor, modified with gold nanoparticles, for the detection of dopamine . This sensor was utilized for the detection of dopamine in the presence of other biochemical compounds using cyclic voltammetry (CV) and differential pulse voltammetry (DPV), depending on its strong electroactivity function .

Synthesis of Biocompatible Polymeric Nanolayers

A new approach to synthesis at the aminated glass surface of novel biocompatible polymeric nanolayers consisting of poly(N-methacryloyl-L-proline) brushes has been developed . These poly(N-methacryloyl-L-proline) grafted brush coatings are promising material for numerous applications in nanomedicine, especially for production of implants and systems of the controlled interaction with proteins and cells .

Surface Modification

N-methacryloyl-L-proline has been used in the surface modification of glass . The glass surface was first modified by aminosilane (APTEC), afterwards monolayer of the peroxide-containing initiator (PI) based on pyromellitic acid was tethered to this aminated surface .

Grafting “From the Surface” Polymerization

The immobilized PI on the glass surface was used further for initiation of the grafting “from the surface” polymerization of N-methacryloyl-L-proline for obtaining of the peptidomimetic polymer brushes .

Thermo-responsive Properties

Polymers that have been synthesized from derivatives of L-proline, including N-methacryloyl-L-proline, exhibited thermo-responsive or dual-stimuli pH-and thermo-responsive properties .

Biomimetic Coatings

The incorporation of amino-acid residues, which are the constitutional components of proteins, into synthetic polymers draws growing attention because such combination may lead to creation of new non-biological macromolecules with biomimetic properties .

Safety and Hazards

Based on the safety data for methacryloyl chloride, it’s likely that “1-(2-Methylacryloyl)-L-proline” should be handled with care. Methacryloyl chloride is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .

Mechanism of Action

Target of Action

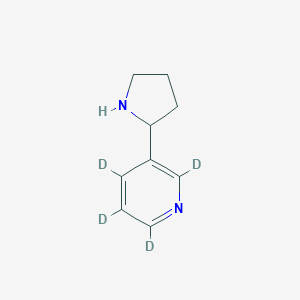

N-methacryloyl-L-proline, also known as (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid or 1-(2-Methylacryloyl)-L-proline, is a biochemical used in proteomics research

Mode of Action

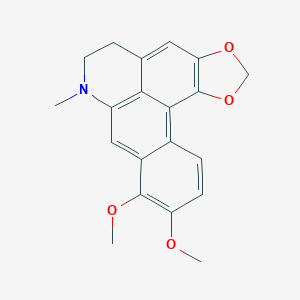

L-proline, a related compound, has been studied as a catalyst for the aldol condensation of formaldehyde and propionaldehyde to produce methacrolein . The catalytic activity of the reaction system was closely related to the competition between the main reaction synthesizing methacrolein and the side reaction producing 2-methyl-2-pentenal .

Result of Action

N-methacryloyl-L-proline has been used in the synthesis of peptidomimetic polymer brushes . These poly(N-methacryloyl-L-proline) grafted brush coatings are promising materials for numerous applications in nanomedicine, especially for the production of implants and systems of controlled interaction with proteins and cells .

properties

IUPAC Name |

(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAYUJDJZUWFDO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527884 | |

| Record name | 1-(2-Methylacryloyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51161-88-7 | |

| Record name | 1-(2-Methylacryloyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

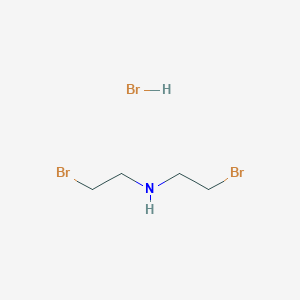

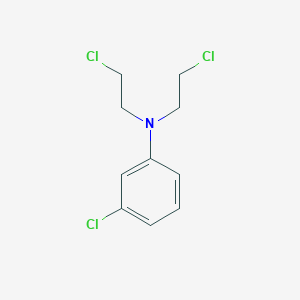

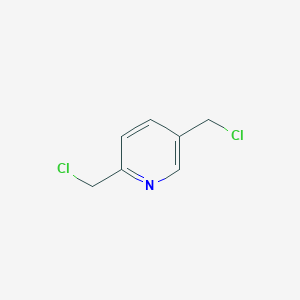

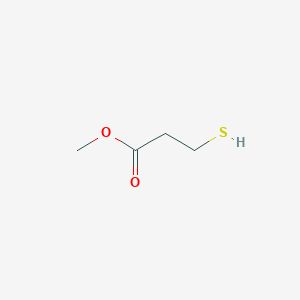

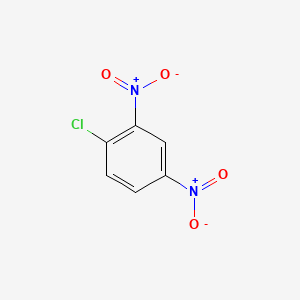

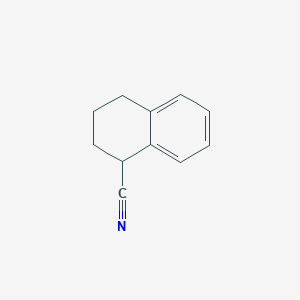

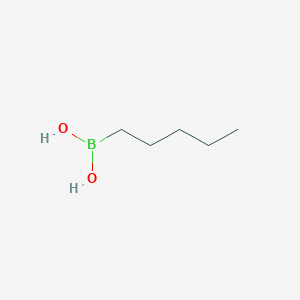

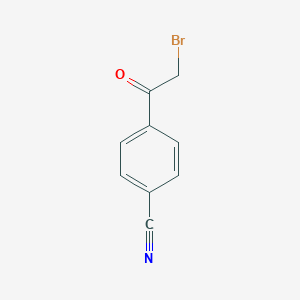

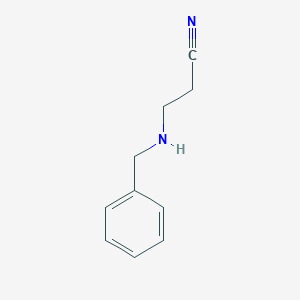

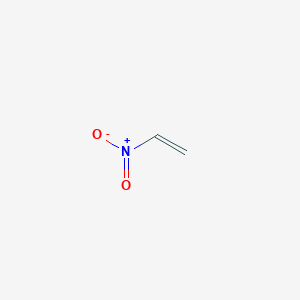

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the potential applications of N-methacryloyl-L-proline in nanomedicine?

A: N-methacryloyl-L-proline exhibits promising potential in creating biocompatible polymeric nanolayers, particularly in the realm of nanomedicine. Research demonstrates that by grafting poly(N-methacryloyl-L-proline) brushes onto aminated glass surfaces, novel biocompatible coatings can be produced. [] These coatings hold significant promise for applications like implant development and the engineering of systems designed for controlled interactions with proteins and cells. []

Q2: How does the polymerization temperature affect the properties of poly(N-methacryloyl-L-proline)?

A: The polymerization temperature significantly influences the structural and optical properties of poly(N-methacryloyl-L-proline). Studies reveal that N-methacryloyl-L-proline exists in two isomeric forms: s-cis and s-trans. Higher polymerization temperatures favor the incorporation of the s-cis form into the polymer chain. [] Consequently, polymers synthesized at higher temperatures exhibit a higher s-cis content and display a lower absolute value of specific rotation, impacting their optical properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.